3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a compound that belongs to the benzothiazole class of heterocyclic compounds Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach is the reaction of 2-mercaptoaniline with acid chlorides . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can be performed to form additional heterocyclic rings, enhancing the compound’s biological activity
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-tubercular activity.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Exhibits a range of biological activities, including anti-cancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-11H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQEPLFQVXZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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